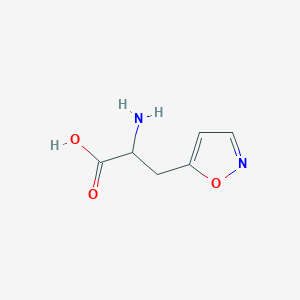
Methyl N-pyridin-2-ylacetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-pyridin-2-ylacetimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a pyridine ring attached to an imidate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-pyridin-2-ylacetimidate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with methylamine in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired imidate product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, a continuous flow setup using a packed column with a suitable catalyst can efficiently produce the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl N-pyridin-2-ylacetimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: The imidate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the imidate group under basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl N-pyridin-2-ylacetimidate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Mechanism of Action
The mechanism of action of methyl N-pyridin-2-ylacetimidate involves its interaction with specific molecular targets. The imidate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but have an amide group instead of an imidate group.
2-Pyridones: These compounds have a similar pyridine ring structure but differ in their functional groups.
Uniqueness: Methyl N-pyridin-2-ylacetimidate is unique due to its imidate group, which imparts distinct reactivity compared to amides and pyridones. This unique reactivity makes it a valuable intermediate in organic synthesis and a useful tool in chemical biology .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
methyl (1E)-N-pyridin-2-ylethanimidate |
InChI |
InChI=1S/C8H10N2O/c1-7(11-2)10-8-5-3-4-6-9-8/h3-6H,1-2H3/b10-7+ |
InChI Key |
YBJQRLPMLCJREW-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=N\C1=CC=CC=N1)/OC |
Canonical SMILES |
CC(=NC1=CC=CC=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)









